![molecular formula C8H14O2 B2390023 Methyl (2E)-4,4-dimethyl-2-pentenoate CAS No. 20664-51-1](/img/structure/B2390023.png)
Methyl (2E)-4,4-dimethyl-2-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2E)-4,4-dimethyl-2-pentenoate, also known as 2E-MDP, is a chemical compound belonging to the family of organic compounds known as alpha,beta-unsaturated aldehydes. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavorings. 2E-MDP is a colorless liquid with a characteristic odor and has a melting point of -20°C and a boiling point of 118°C. It is insoluble in water, but soluble in ethanol, ether, and other organic solvents. This compound has been studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
1. Thermal Rearrangement Studies
Methyl (2E)-4,4-dimethyl-2-pentenoate has been studied in thermal rearrangement processes. For instance, McGreer and Chiu (1968) found that methyl cis-4-methyl-2-pentenoate rearranges at high temperatures, supporting a mechanism involving a cyclic 1,5-transfer of hydrogen. This reaction could be general for the equilibration of α,β- and β,γ-unsaturated esters (McGreer & Chiu, 1968).
2. Synthesis of Novel Compounds
The compound is used in synthesizing novel chemical structures. Dejaegher et al. (2008) described the transformation of methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 3-oxopiperidin-2-ones, demonstrating its utility in complex chemical syntheses (Dejaegher, D’hooghe, & Kimpe, 2008).
3. Hydroesterification Processes
In the field of industrial chemistry, methyl (2E)-4,4-dimethyl-2-pentenoate is involved in hydroesterification processes. Matsuda (1973) studied its role in the hydromethoxycarbonylation of butadiene, contributing to the production of various esters (Matsuda, 1973).
4. Production of Nylon Intermediates
Marckwordt et al. (2019) demonstrated the use of this compound in producing intermediates for nylon via a process involving the ring-opening of γ-valerolactone. This showcases its application in the development of bio-based polymers (Marckwordt et al., 2019).
5. Photochemical Applications
Biot et al. (2010) explored its use in photoisomerization processes, transforming 4-methyl-2-(E)-pentenoic acid into β,γ-unsaturated isomers. This has implications for developing new photochemical synthesis methods (Biot, Keukeleire, & Verzele, 2010).
6. Use in Flavoring
Pittet et al. (1984) described the use of methyl-thio-2-methyl-2-pentenoate, a related compound, in flavoring foodstuffs, medicinal products, and toothpastes, indicating its potential in the food and pharmaceutical industries (Pittet, Muralidhara, & Vock, 1984).
properties
IUPAC Name |
methyl (E)-4,4-dimethylpent-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLWRINPDMKVHW-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-4,4-dimethyl-2-pentenoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.